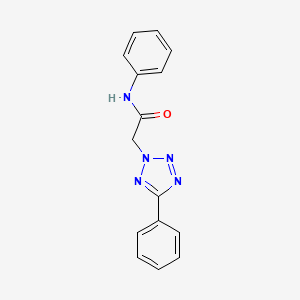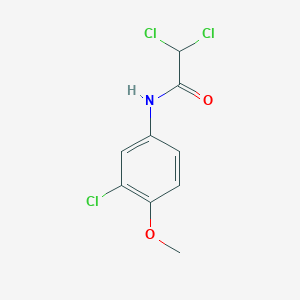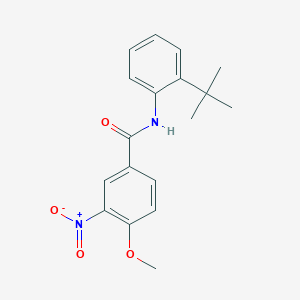![molecular formula C10H9N5O3S B5855527 1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone, commonly known as MTTNE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTTNE belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of MTTNE is not fully understood. However, it is believed to exert its biological activities through the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways. MTTNE has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the production of ROS.
Biochemical and Physiological Effects:
MTTNE has been shown to modulate various biochemical and physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MTTNE has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
MTTNE has several advantages as a research tool. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activities at low concentrations. However, MTTNE has some limitations as a research tool. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to fully elucidate the potential of MTTNE as a therapeutic agent.
Future Directions
There are several future directions for research on MTTNE. One area of interest is the development of MTTNE-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of MTTNE, which could lead to the development of novel therapeutic strategies. Additionally, the synthesis of MTTNE analogs with improved biological activities could lead to the development of more potent and selective therapeutic agents.
Synthesis Methods
MTTNE can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-nitrobenzaldehyde, followed by a series of chemical transformations that lead to the formation of MTTNE.
Scientific Research Applications
MTTNE has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. MTTNE has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[4-(1-methyltetrazol-5-yl)sulfanyl-3-nitrophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O3S/c1-6(16)7-3-4-9(8(5-7)15(17)18)19-10-11-12-13-14(10)2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBTUJAYEYKEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=NN=NN2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5855449.png)
![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5855451.png)
![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-3-fluorobenzamide](/img/structure/B5855508.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5855521.png)


